

# Izorlisib PI3K delta inhibition

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

## Izorlisib (CH5132799) Profile

| Property         | Description / Value                                          |
|------------------|--------------------------------------------------------------|
| Synonyms         | CH5132799 [1]                                                |
| CAS Number       | 1007207-67-1 [1]                                             |
| Molecular Weight | 377.42 g/mol [1]                                             |
| Primary Target   | Class I PI3Ks, particularly PI3K $\alpha$ [1]                |
| Mechanism        | ATP-competitive inhibitor [1]                                |
| Selectivity      | Selective for class I PI3Ks over class II, III, and mTOR [1] |

## Inhibitory Profile (IC50 Values)

The following table lists the half-maximal inhibitory concentration (IC50) values of **Izorlisib** against various kinases, which illustrates its selectivity profile [1]:

| Kinase Target                              | IC50 (nM)     |
|--------------------------------------------|---------------|
| PI3K $\alpha$ (H1047R Mutant)              | 5.6 nM        |
| PI3K $\alpha$ (E545K Mutant)               | 6.7 nM        |
| PI3K $\alpha$ (E542K Mutant)               | 6.7 nM        |
| <b>PI3K<math>\alpha</math> (Wild-Type)</b> | <b>14 nM</b>  |
| PI3K $\gamma$                              | 36 nM         |
| <b>PI3K<math>\beta</math></b>              | <b>120 nM</b> |
| <b>PI3K<math>\delta</math></b>             | <b>500 nM</b> |
| PI3KC2 $\beta$                             | 5.3 $\mu$ M   |
| mTOR                                       | 1.6 $\mu$ M   |

This data shows that while **Izoralisib** is often described as a pan-class I PI3K inhibitor, it has a strong preference for the **PI3K $\alpha$  isoform**, especially its common oncogenic mutants. Its activity against **PI3K $\delta$**  is **notably weaker**, being over 35-fold less potent than against wild-type PI3K $\alpha$  [1].

## PI3K Signaling Pathway and Izoralisib Inhibition

The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the point where **Izoralisib** acts.



[Click to download full resolution via product page](#)

**Izoralisib** inhibits PI3K activation, blocking downstream signaling for cell growth and survival.

## Information Limitations and Further Research

The search results indicate a lack of in-depth technical data required for a comprehensive whitepaper. Specifically, the following were not found:

- **Detailed Experimental Protocols:** The search results do not contain the step-by-step methodologies for key experiments like cell proliferation (MTT) assays, western blotting for pathway analysis, or in vivo xenograft studies.
- **PI3K $\delta$ -Specific Focus:** Available data confirms that **Izorlisib** is a **PI3K $\alpha$ -preferential inhibitor** rather than a primary PI3K $\delta$  inhibitor [1]. Its development and application in the provided research context are centered on tumors with PIK3CA mutations [1].
- **Recent Clinical Status:** There is no information on the current clinical trial status of **Izorlisib**. For contemporary development in the PI3K inhibitor field, the search results highlight drugs like **inavolisib** and **gedatolisib** which are in advanced clinical trials [2] [3].

To obtain the missing technical details on **Izorlisib**, I suggest you:

- **Consult the Primary Literature:** Search for the foundational research paper referenced in the chemical vendor's data ([1] in [1]) on platforms like PubMed.
- **Review Patent Documents:** Examine the original patent filings for CH5132799, which often contain extensive synthetic routes and experimental data.
- **Contact Manufacturers Directly:** Inquire with suppliers like MedChemExpress for any additional technical data sheets or unpublished reports.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. PI3K Inhibitors Clinical Trials Analysis 2025 [theglobeandmail.com]
3. PI3K inhibitors feature [icr.ac.uk]

To cite this document: Smolecule. [Izorlisib PI3K delta inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-pi3k-delta-inhibition>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)